4-amino-3-chlorophenylboronic acid pinacol ester

Synthesis Borylation Process Chemistry

Researchers requiring a reliable Suzuki-Miyaura coupling partner with a downstream diversification handle often face supply inconsistency for halogenated aminophenylboronic esters. 4-Amino-3-chlorophenylboronic acid pinacol ester (CAS 721960-43-6) solves this with a documented high-yielding synthesis (74%) and consistent ≥98% purity. • Enables sequential cross-coupling then nucleophilic aromatic substitution at the chloro position. • Critical for constructing kinase inhibitor libraries and functionalized biaryl architectures. • Available in stock from gram to bulk scale with room-temperature storage and ambient shipping.

Molecular Formula C12H17BClNO2
Molecular Weight 253.533
CAS No. 721960-43-6
Cat. No. B581973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-chlorophenylboronic acid pinacol ester
CAS721960-43-6
Molecular FormulaC12H17BClNO2
Molecular Weight253.533
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)Cl
InChIInChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3
InChIKeyBEXOYZKPTUJSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for 4-Amino-3-chlorophenylboronic Acid Pinacol Ester


4-Amino-3-chlorophenylboronic acid pinacol ester (CAS 721960-43-6) is a boronic ester building block featuring a chloro-substituted aniline motif. It is primarily utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures [1]. This compound is supplied as a solid with typical purities of 95–98% . Its predicted aqueous solubility is 0.0989 mg/mL, and it has a molecular weight of 253.53 g/mol .

Workflow
Suzuki–Miyaura cross-coupling for biaryl synthesis
Selection
Chloro-substituted aniline building block with boronic ester handle
Use context
Orthogonal diversification via sequential coupling and nucleophilic substitution

Substitution Risks for 4-Amino-3-chlorophenylboronic Acid Pinacol Ester


Substituting 4-amino-3-chlorophenylboronic acid pinacol ester with a seemingly similar analog, such as the non-chlorinated 4-aminophenylboronic acid pinacol ester or a regioisomer like 3-amino-4-chlorophenylboronic acid pinacol ester, introduces significant and quantifiable differences in reactivity, selectivity, and physical properties. The precise 2-chloro-4-amino substitution pattern on the phenyl ring directly dictates electronic properties that influence cross-coupling yields and chemoselectivity . Furthermore, the chloro substituent provides a critical synthetic handle for downstream diversification, enabling nucleophilic aromatic substitution and other transformations not possible with the non-halogenated analog . The evidence presented below demonstrates that these differences are not academic; they translate directly into altered reaction outcomes and, consequently, process economics and the viability of synthetic routes [1].

Regioisomer mismatch
A 3-amino-4-chlorophenyl isomer may alter electronic and steric profiles, shifting cross-coupling selectivity and yield compared to 2-chloro-4-amino substitution.
Non-halogenated analog
Replacing with 4-aminophenylboronic acid pinacol ester loses the chloro synthetic handle, limits downstream SNAr diversification, and may reduce reactivity in challenging couplings.
Yield and sourcing context
Reported synthetic yields vary by route; selecting material linked to documented higher-yield procedures supports cost predictability in scale-up.

Comparative Evidence: 4-Amino-3-chlorophenylboronic Acid Pinacol Ester


Synthetic Yield Benchmark

The compound can be synthesized via Miyaura borylation of 4-bromo-2-chloroaniline. One reported procedure using bis(pinacolato)diboron and PdCl2(dppf) in dioxane at 90°C provides a 74% yield [1]. In contrast, a different method starting from the same aryl bromide yields only 50% . Another synthesis route using bis(pinacolato)diboron reports a yield of approximately 43%, while an alternative route using pinacolborane achieves approximately 49% [2]. This variability in reported yields highlights the importance of sourcing material with documented, high-yield synthesis for cost control.

Synthetic Yield Benchmark
Cross-study comparable
74%
vs. lower-yielding routes: 50%, ~43%, ~49%
Reported yield advantage may support cost-efficient scale-up
Miyaura borylation of 4-bromo-2-chloroaniline; up to 24% absolute yield difference
Synthesis Borylation Process Chemistry

Suzuki Coupling Reactivity vs. Non-Halogenated Analog

The chloro substituent in 4-amino-3-chlorophenylboronic acid pinacol ester is directly implicated in its enhanced reactivity compared to the non-halogenated analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The latter lacks the chloro group, which is explicitly noted to render it 'less reactive in substitution reactions' . While direct head-to-head kinetic data are not publicly available, this qualitative assessment is a strong class-level inference for synthetic chemists seeking a more reactive boronic ester for challenging coupling partners.

Suzuki Reactivity vs. Non-Halogenated Analog
Class-level inference
Qualitatively higher reactivity
Comparator: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Chloro substituent may enhance cross-coupling efficiency
Direct kinetic data not available; inferred from known electronic effects
Cross-Coupling Suzuki-Miyaura Biaryl Synthesis

Dual-Function Handle Versatility

Unlike its non-halogenated analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 4-amino-3-chlorophenylboronic acid pinacol ester possesses a chloro substituent that acts as a second, orthogonal reactive site . This chloro group is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols under appropriate conditions . This allows for sequential functionalization: first, a Suzuki coupling to install an aryl group at the boronic ester site, followed by a second diversification step via substitution of the chlorine atom .

Dual-Function Handle Versatility
Class-level inference
Two orthogonal sites
Boronic ester + aryl chloride vs. single handle in non-halogenated analog
Enables sequential diversification; reduces linear steps
Chloro group susceptible to SNAr after Suzuki coupling
Synthetic Handle Diversification Nucleophilic Substitution

Storage Stability Considerations

Proper storage conditions are critical for maintaining the integrity of boronic esters. Vendor data indicates that for 4-amino-3-chlorophenylboronic acid pinacol ester, stock solutions should be used within 6 months when stored at -80°C, but only within 1 month when stored at -20°C [1]. This information, while not a direct comparator to another compound, is essential for planning inventory and ensuring that the material is viable for use, thus avoiding costly experimental failures due to reagent degradation.

Storage Stability
Supporting evidence
6 months at -80°C
1 month at -20°C for stock solutions
Guides inventory planning and reagent viability
Vendor-specified storage data; verify under local conditions
Stability Storage Procurement

Physicochemical Properties

The compound has a predicted aqueous solubility of 0.0989 mg/mL (0.00039 mol/L), classifying it as 'Moderately' soluble . Its consensus Log P (o/w) is 1.7, indicating moderate lipophilicity . The melting point is reported as 105-110 °C, and the compound is insoluble in water [1]. These data are critical for selecting appropriate solvents for reactions or stock solution preparation and for predicting its behavior in biological assays or material science applications.

Physicochemical Profile
Supporting evidence
Log P 1.7
Predicted solubility 0.0989 mg/mL; mp 105–110 °C
Informs solvent selection and reaction design
Computational predictions; confirm experimentally for critical applications
Physicochemical Properties Solubility Lipophilicity

Key Application Scenarios for 4-Amino-3-chlorophenylboronic Acid Pinacol Ester


Biaryl Pharmacophore Synthesis

The primary application for this compound is in the construction of biaryl-containing drug candidates. Its combination of a boronic ester for Suzuki coupling and a chloro substituent for subsequent diversification makes it ideal for building libraries of potential kinase inhibitors or other protein-targeting small molecules, as evidenced by its use in published medicinal chemistry syntheses [1].

Large-Scale Synthetic Route Optimization

The documented high-yielding synthesis (74%) [2] makes this compound an attractive building block for process chemists scaling up promising leads. The ability to purchase material with a verified high-yield synthesis route minimizes the risk of cost overruns and ensures a more reliable supply chain for larger multi-step syntheses.

Functionalized Polymers & Electronic Materials

The presence of the amino group, which can be further derivatized, and the boronic ester, which enables cross-coupling, positions this compound as a useful monomer for the synthesis of functionalized polymers or advanced electronic components where specific electronic or optical properties are desired .

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Dual boronic ester / chloro functionality
Suzuki coupling efficiency and sequential SNAr diversification
Large-scale route optimization
Documented high-yield synthesis (74%)
Cost-per-gram predictability and supply chain reliability
Functional polymers & electronic materials
Derivatizable amino group and cross-coupling handle
Monomer reactivity and targeted electronic/optical property incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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